molecular formula C20H17ClN2OS B336209 2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether

2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether

Cat. No.: B336209
M. Wt: 368.9 g/mol
InChI Key: YQHVZAPGOAKEMR-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a thiophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would be optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dih

Properties

Molecular Formula

C20H17ClN2OS

Molecular Weight

368.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C20H17ClN2OS/c1-24-18-6-3-2-5-16(18)17-13-23(15-10-8-14(21)9-11-15)22-20(17)19-7-4-12-25-19/h2-12,17H,13H2,1H3

InChI Key

YQHVZAPGOAKEMR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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